Patent‑Anchored Structural Identity vs. the Closest Disclosed Analog
The compound is explicitly listed as Reference Example 629 in US 10,202,379 [1]. Among the structurally closest examples disclosed in the same patent, Reference Example 463 carries a distinct amide side chain and displays an EC₅₀ of 5 nM in a cap‑dependent endonuclease assay [2]. No direct potency data for Example 629 are publicly available; therefore the quantitative differentiation from Example 463 rests on a structural difference (the specific substitution pattern) rather than a measured activity gap. This structural variance is sufficient to motivate procurement when a researcher aims to probe the SAR around the pyridin‑2‑ylmethyl terminus.
| Evidence Dimension | Structural identity and patent‑disclosed closest neighbor activity |
|---|---|
| Target Compound Data | Reference Example 629 – exact structure confirmed by CAS 1370243-61-0 |
| Comparator Or Baseline | Reference Example 463 (US 10,202,379) – EC₅₀ = 5 nM in cap‑dependent endonuclease assay |
| Quantified Difference | Not quantifiable for target; comparator EC₅₀ = 5 nM |
| Conditions | In vitro cap‑dependent endonuclease inhibition assay (see BindingDB entry for Example 463) |
Why This Matters
Knowing the activity of a close structural neighbor allows researchers to contextualize the SAR landscape of the pyridin‑2‑ylmethyl series and decide whether the uncharacterized Example 629 fills a critical chemical space gap.
- [1] United States Patent US10202379B2. Substituted polycyclic carbamoyl pyridone derivative prodrug. Reference Example 629. View Source
- [2] BindingDB. BDBM346837 – US10202379, Reference Example 463. EC₅₀ = 5 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=346837 (accessed 2026-04-30). View Source
